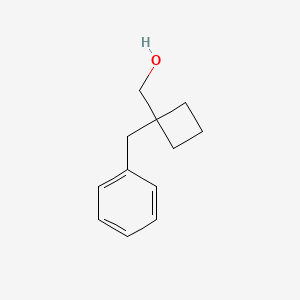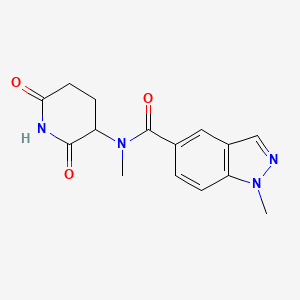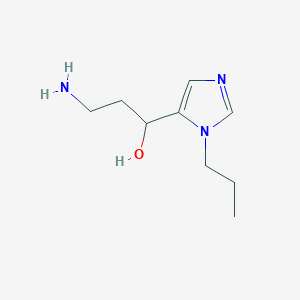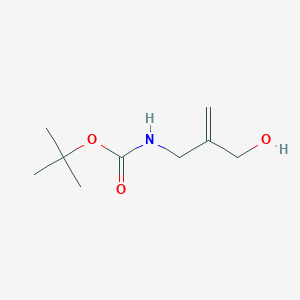
3-Ethynyl-1,1-dimethylsilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of an ethynyl group attached to a silolane ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .
Scientific Research Applications
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylanisole: Similar in structure but contains a methoxy group instead of a silolane ring.
4-Ethynyltoluene: Contains a toluene ring with an ethynyl group attached.
2-Ethynylanisole: Another anisole derivative with an ethynyl group.
Uniqueness
3-Ethynyl-1,1-dimethylsilolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties compared to other ethynyl-substituted compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C8H14Si |
|---|---|
Molecular Weight |
138.28 g/mol |
IUPAC Name |
3-ethynyl-1,1-dimethylsilolane |
InChI |
InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
QTGKIUGKDWUKMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(C1)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)



![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)



![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)




